molecular formula C30H34N2O4 B8085611 2-Desisopropyl-2-phenyl repaglinide

2-Desisopropyl-2-phenyl repaglinide

Cat. No. B8085611
M. Wt: 486.6 g/mol
InChI Key: MHMMEOVDUOZDJA-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Desisopropyl-2-phenyl repaglinide is a useful research compound. Its molecular formula is C30H34N2O4 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Repaglinide as an Antidiabetic Agent : Repaglinide is effective in maintaining or improving glycemic control in type 2 diabetes patients. It functions by stimulating insulin release from pancreatic beta-cells. Clinical trials have demonstrated its efficacy in achieving similar or greater glycemic control compared to other oral antidiabetic agents like glibenclamide and glipizide. It also shows additive effects when used in combination with other antidiabetic agents and insulin (C. Culy & B. Jarvis, 2001).

  • Synthesis of Repaglinide Congeners : Research has been conducted on synthesizing potent impurities of repaglinide, which are crucial in determining the quality of the drug substance during manufacturing (Dhanraj T. S. S. Sundaram et al., 2015).

  • Safety in Elderly Patients : Studies have shown that repaglinide is a safe and effective treatment for type 2 diabetes in elderly patients, offering a preferable option due to its short-acting nature and reduced risk of hypoglycemia compared to longer-acting oral antidiabetic drugs (G. Papa et al., 2006).

  • Pharmacokinetics and Pharmacodynamics : Repaglinide has a rapid onset and dose-dependent blood-glucose lowering effect, making it suitable for administration preprandially with flexible meal arrangements. It is well tolerated in patients, including those with hepatic or renal impairment (V. Hatorp, 2002).

  • Synthesis of Key Intermediates : Efficient and cost-effective synthesis methods have been developed for key intermediates in the preparation of repaglinide, such as 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid (M. Salman et al., 2002).

  • Improvement of Brachial Reactivity in Diabetic Patients : Administration of repaglinide improves brachial reactivity and reduces oxidative stress indexes in type 2 diabetic patients, suggesting additional cardiovascular benefits (D. Manzella et al., 2005).

  • Efficacy in Type 2 Diabetes Treatment : Repaglinide is shown to be effective in lowering blood glucose concentrations in type 2 diabetes, including in sulfonylurea-treated patients and oral hypoglycemic agent-naive patients (R. Goldberg et al., 1998).

properties

IUPAC Name

2-ethoxy-4-[2-oxo-2-[[(1S)-2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMEOVDUOZDJA-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107362-12-9
Record name 2-Desisopropyl-2-phenyl repaglinide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107362129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-DESISOPROPYL-2-PHENYL REPAGLINIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW9L5V2LY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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